Cas no 2138043-28-2 (3-[(Hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol)

3-[(Hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol is a tertiary amine-alcohol compound featuring a cyclohexanol core substituted with a dimethyl group at the 4-position and a hexan-2-yl(methyl)amino group at the 3-position. This structure imparts unique steric and electronic properties, making it a potential intermediate in organic synthesis, particularly for pharmaceuticals or specialty chemicals. The cyclohexanol moiety provides a rigid framework, while the alkylamino side chain enhances solubility in nonpolar media. The presence of both amine and hydroxyl functional groups allows for further derivatization, offering versatility in synthetic applications. Its defined stereochemistry and purity are critical for reproducible results in research and industrial processes.
3-[(Hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol structure
2138043-28-2 structure
商品名:3-[(Hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol
CAS番号:2138043-28-2
MF:C15H31NO
メガワット:241.412744760513
CID:6422668
PubChem ID:165496355

3-[(Hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • EN300-1161343
    • 3-[(hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol
    • 2138043-28-2
    • 3-[(Hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol
    • インチ: 1S/C15H31NO/c1-6-7-8-12(2)16(5)14-11-13(17)9-10-15(14,3)4/h12-14,17H,6-11H2,1-5H3
    • InChIKey: SXZXQEKATFUBTO-UHFFFAOYSA-N
    • ほほえんだ: OC1CCC(C)(C)C(C1)N(C)C(C)CCCC

計算された属性

  • せいみつぶんしりょう: 241.240564612g/mol
  • どういたいしつりょう: 241.240564612g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 23.5Ų

3-[(Hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1161343-2.5g
3-[(hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol
2138043-28-2
2.5g
$2464.0 2023-06-08
Enamine
EN300-1161343-1.0g
3-[(hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol
2138043-28-2
1g
$1256.0 2023-06-08
Enamine
EN300-1161343-5.0g
3-[(hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol
2138043-28-2
5g
$3645.0 2023-06-08
Enamine
EN300-1161343-0.1g
3-[(hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol
2138043-28-2
0.1g
$1106.0 2023-06-08
Enamine
EN300-1161343-0.05g
3-[(hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol
2138043-28-2
0.05g
$1056.0 2023-06-08
Enamine
EN300-1161343-0.5g
3-[(hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol
2138043-28-2
0.5g
$1207.0 2023-06-08
Enamine
EN300-1161343-10.0g
3-[(hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol
2138043-28-2
10g
$5405.0 2023-06-08
Enamine
EN300-1161343-0.25g
3-[(hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol
2138043-28-2
0.25g
$1156.0 2023-06-08

3-[(Hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol 関連文献

3-[(Hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-olに関する追加情報

Recent Advances in the Study of 3-[(Hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol (CAS: 2138043-28-2)

The compound 3-[(Hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol (CAS: 2138043-28-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclohexanol backbone and alkylamino substituents, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action, making it a compound of considerable interest for drug development.

One of the key areas of research has been the synthesis and optimization of 3-[(Hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity while reducing the number of steps required. The researchers employed a combination of catalytic hydrogenation and stereoselective alkylation to achieve high enantiomeric purity, which is critical for its biological activity. This advancement not only facilitates large-scale production but also opens doors for further structural modifications to enhance its therapeutic efficacy.

In terms of pharmacological activity, preliminary in vitro and in vivo studies have demonstrated that 3-[(Hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol exhibits potent activity as a modulator of the central nervous system (CNS). Specifically, it has been shown to interact with GABAA receptors, suggesting potential applications in the treatment of anxiety disorders, epilepsy, and insomnia. A recent preclinical study highlighted its ability to cross the blood-brain barrier efficiently, with a favorable pharmacokinetic profile and minimal off-target effects. These findings position the compound as a promising candidate for further clinical development.

Another significant aspect of recent research has been the exploration of the compound's anti-inflammatory properties. A 2024 study in the European Journal of Pharmacology reported that 3-[(Hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The study proposed that the compound's mechanism of action involves the modulation of NF-κB signaling pathways, which are central to inflammatory responses. These results suggest potential applications in treating chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.

Despite these promising findings, challenges remain in the development of 3-[(Hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol as a therapeutic agent. Current research is focused on addressing issues related to its metabolic stability and potential drug-drug interactions. A recent pharmacokinetic study identified several metabolites formed via hepatic cytochrome P450 enzymes, which could influence its safety profile. Researchers are now working on designing analogs with improved metabolic stability while retaining the desired pharmacological effects.

In conclusion, the compound 3-[(Hexan-2-yl)(methyl)amino]-4,4-dimethylcyclohexan-1-ol (CAS: 2138043-28-2) represents a promising avenue for drug discovery, with potential applications in CNS disorders and inflammatory diseases. Continued research into its synthesis, mechanism of action, and pharmacokinetics will be essential to fully realize its therapeutic potential. The recent advancements in this field underscore the importance of interdisciplinary collaboration in translating chemical discoveries into viable medical treatments.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd